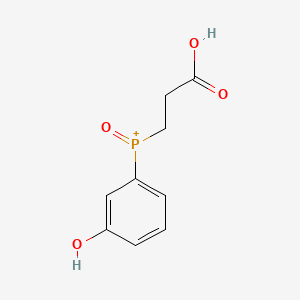
3-((3-Hydroxyphenyl)hydrophosphoryl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyphenylphosphinyl-propanoic acid is an organic compound with the molecular formula C9H11O4P. It is known for its applications in various fields, including flame retardancy and antibacterial properties. The compound is characterized by its white to almost white crystalline powder form and is soluble in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxyphenylphosphinyl-propanoic acid typically involves the condensation of phenylphosphonous dichloride with acrylic acid, followed by hydrolysis of the resulting condensate . The reaction conditions include:
Condensation: Phenylphosphonous dichloride is reacted with acrylic acid in a mole ratio of 1:1.1 to 1:1.25.
Industrial Production Methods
Industrial production methods for 3-Hydroxyphenylphosphinyl-propanoic acid follow similar synthetic routes but are optimized for higher yields and purity. The process involves precise control of reactant mole fractions and reaction temperatures to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyphenylphosphinyl-propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphinic acids.
Substitution: The hydroxyl group can be substituted with other functional groups, such as amines, to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as organic amines are employed under mild conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphinic acids.
Substitution: Amides and other derivatives.
Scientific Research Applications
3-Hydroxyphenylphosphinyl-propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxyphenylphosphinyl-propanoic acid involves its interaction with cellulose fibers, where it accelerates dehydration and reduces the release of flammable products. This action enhances the flame retardancy of the materials it is applied to . The compound’s molecular targets include cellulose fibers, and its pathways involve the formation of stable, non-flammable residues .
Comparison with Similar Compounds
Similar Compounds
- Phenylphosphinic acid
- Dichlorophenylphosphine
- Acrylic acid
Uniqueness
3-Hydroxyphenylphosphinyl-propanoic acid stands out due to its dual functionality as both a flame retardant and an antibacterial agent. Its ability to form stable, non-flammable residues upon reaction with cellulose fibers makes it particularly valuable in the textile industry . Additionally, its solubility in methanol and other organic solvents enhances its versatility in various applications .
Properties
Molecular Formula |
C9H10O4P+ |
|---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
2-carboxyethyl-(3-hydroxyphenyl)-oxophosphanium |
InChI |
InChI=1S/C9H9O4P/c10-7-2-1-3-8(6-7)14(13)5-4-9(11)12/h1-3,6H,4-5H2,(H-,10,11,12)/p+1 |
InChI Key |
OIDKSIGTJHJKKC-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CC(=C1)[P+](=O)CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


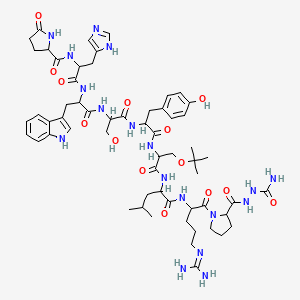
![4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13398559.png)
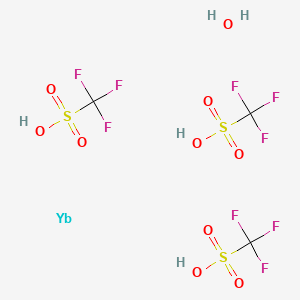
![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13398567.png)
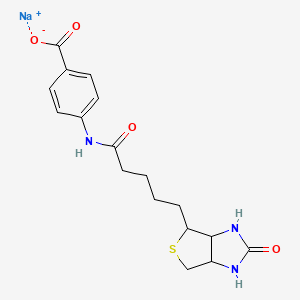
![3-[Dimethyl[3-[(R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamido]propyl]ammonio]propane-1-sulfonate](/img/structure/B13398582.png)
![[4-(3-Hydroxy-3-methyloct-1-enyl)-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13398586.png)
![Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate](/img/structure/B13398589.png)
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13398600.png)
![2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane](/img/structure/B13398603.png)
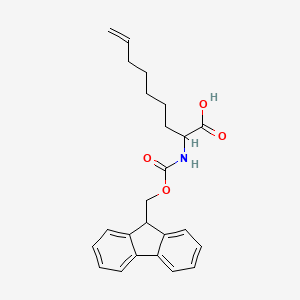
![sodium;(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13398613.png)
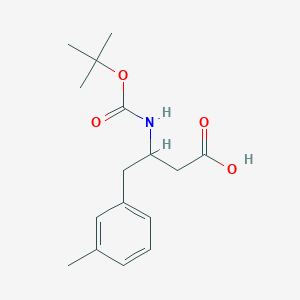
![N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B13398628.png)
